Cas no 919976-78-6 (N-methyl-N-(1-{2-2-(prop-2-en-1-yl)phenoxyethyl}-1H-1,3-benzodiazol-2-yl)methylfuran-2-carboxamide)

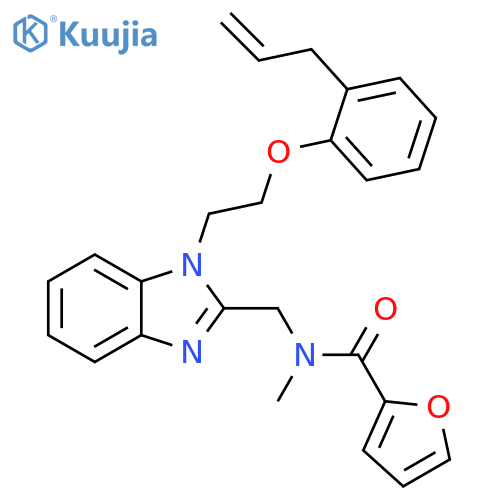

919976-78-6 structure

商品名:N-methyl-N-(1-{2-2-(prop-2-en-1-yl)phenoxyethyl}-1H-1,3-benzodiazol-2-yl)methylfuran-2-carboxamide

CAS番号:919976-78-6

MF:C25H25N3O3

メガワット:415.484306097031

CID:5426996

N-methyl-N-(1-{2-2-(prop-2-en-1-yl)phenoxyethyl}-1H-1,3-benzodiazol-2-yl)methylfuran-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-({1-[2-(2-allylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methyl-2-furamide

- N-methyl-N-(1-{2-2-(prop-2-en-1-yl)phenoxyethyl}-1H-1,3-benzodiazol-2-yl)methylfuran-2-carboxamide

-

- インチ: 1S/C25H25N3O3/c1-3-9-19-10-4-7-13-22(19)31-17-15-28-21-12-6-5-11-20(21)26-24(28)18-27(2)25(29)23-14-8-16-30-23/h3-8,10-14,16H,1,9,15,17-18H2,2H3

- InChIKey: JYAHHAJQHNYHSY-UHFFFAOYSA-N

- ほほえんだ: O1C=CC=C1C(N(C)CC1N(CCOC2=CC=CC=C2CC=C)C2=CC=CC=C2N=1)=O

N-methyl-N-(1-{2-2-(prop-2-en-1-yl)phenoxyethyl}-1H-1,3-benzodiazol-2-yl)methylfuran-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3320-0543-2μmol |

N-methyl-N-[(1-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide |

919976-78-6 | 90%+ | 2μmol |

$57.0 | 2023-07-27 | |

| Life Chemicals | F3320-0543-20μmol |

N-methyl-N-[(1-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide |

919976-78-6 | 90%+ | 20μmol |

$79.0 | 2023-07-27 | |

| Life Chemicals | F3320-0543-4mg |

N-methyl-N-[(1-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide |

919976-78-6 | 90%+ | 4mg |

$66.0 | 2023-07-27 | |

| Life Chemicals | F3320-0543-10mg |

N-methyl-N-[(1-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide |

919976-78-6 | 90%+ | 10mg |

$79.0 | 2023-07-27 | |

| Life Chemicals | F3320-0543-5mg |

N-methyl-N-[(1-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide |

919976-78-6 | 90%+ | 5mg |

$69.0 | 2023-07-27 | |

| Life Chemicals | F3320-0543-3mg |

N-methyl-N-[(1-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide |

919976-78-6 | 90%+ | 3mg |

$63.0 | 2023-07-27 | |

| Life Chemicals | F3320-0543-5μmol |

N-methyl-N-[(1-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide |

919976-78-6 | 90%+ | 5μmol |

$63.0 | 2023-07-27 | |

| Life Chemicals | F3320-0543-2mg |

N-methyl-N-[(1-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide |

919976-78-6 | 90%+ | 2mg |

$59.0 | 2023-07-27 | |

| Life Chemicals | F3320-0543-50mg |

N-methyl-N-[(1-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide |

919976-78-6 | 90%+ | 50mg |

$160.0 | 2023-07-27 | |

| Life Chemicals | F3320-0543-1mg |

N-methyl-N-[(1-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide |

919976-78-6 | 90%+ | 1mg |

$54.0 | 2023-07-27 |

N-methyl-N-(1-{2-2-(prop-2-en-1-yl)phenoxyethyl}-1H-1,3-benzodiazol-2-yl)methylfuran-2-carboxamide 関連文献

-

Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

919976-78-6 (N-methyl-N-(1-{2-2-(prop-2-en-1-yl)phenoxyethyl}-1H-1,3-benzodiazol-2-yl)methylfuran-2-carboxamide) 関連製品

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量